

Bis(1-methylheptyl) phthalate chemical structure and properties

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Compound of Interest

Compound Name: Bis(1-methylheptyl) phthalate

Cat. No.: B089695

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An In-depth Technical Guide to Bis(1-methylheptyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1-methylheptyl) phthalate, a diester of phthalic acid, belongs to a class of compounds widely utilized as plasticizers. Despite the extensive research on many phthalate esters due to their prevalence and potential as endocrine disruptors, specific data on **Bis(1-methylheptyl) phthalate** remains notably scarce. This technical guide synthesizes the currently available information on its chemical structure, properties, and known biological activities. It aims to provide a foundational resource for researchers and professionals in drug development, highlighting the significant knowledge gaps that warrant further investigation. The limited experimental data underscores the need for dedicated studies to fully characterize this compound and understand its potential biological significance.

Chemical Structure and Identification

Bis(1-methylheptyl) phthalate is a branched-chain dialkyl phthalate. The structure consists of a central benzene-1,2-dicarboxylate core with two 1-methylheptyl ester groups.

Chemical Identifiers



Identifier	Value	
IUPAC Name	dioctan-2-yl benzene-1,2-dicarboxylate[1]	
Synonyms	di(2-methylheptyl) phthalate, Phthalic acid, bis(1-methylheptyl) ester	
CAS Number	131-15-7[2]	
Molecular Formula	C24H38O4[2]	
Molecular Weight	390.56 g/mol [2]	
InChI Key	RLRMXWDXPLINPJ-UHFFFAOYSA-N[1]	

| SMILES | CCCCCC(C)OC(=O)c1ccccc1C(=O)OC(C)CCCCC[1] |

Physicochemical Properties

Quantitative data on the physicochemical properties of **Bis(1-methylheptyl) phthalate** is limited, with many available values being predictions rather than experimental results. The following table summarizes the available data.

Table of Physicochemical Properties



Property	Value	Source
Ideal gas heat capacity (Cp,gas)	J/mol×K	Cheméo (Predicted)[2]
Dynamic viscosity (η)	Pa×s	Cheméo (Predicted)[2]
Standard Gibbs free energy of formation (ΔfG°)	kJ/mol	Cheméo (Predicted)[2]
Enthalpy of formation at standard conditions (ΔfH°gas)	kJ/mol	Cheméo (Predicted)[2]
Enthalpy of fusion at standard conditions (ΔfusH°)	kJ/mol	Cheméo (Predicted)[2]
Enthalpy of vaporization at standard conditions (ΔvapH°)	kJ/mol	Cheméo (Predicted)[2]
Log10 of Water solubility in mol/l (log10WS)		Cheméo (Predicted)[2]
Octanol/Water partition coefficient (logPoct/wat)		Cheméo (Predicted)[2]
McGowan's characteristic volume (McVol)	ml/mol	Cheméo (Predicted)[2]
Critical Pressure (Pc)	kPa	Cheméo (Predicted)[2]
Normal Boiling Point Temperature (Tboil)	К	Cheméo (Predicted)[2]
Critical Temperature (Tc)	К	Cheméo (Predicted)[2]
Normal melting (fusion) point (Tfus)	К	Cheméo (Predicted)[2]

| Critical Volume (Vc) | $m^3/kmol$ | Cheméo (Predicted)[2] |

Spectroscopic Data



Detailed spectroscopic data for **Bis(1-methylheptyl) phthalate** is not readily available in public databases. The National Institute of Standards and Technology (NIST) provides an infrared (IR) spectrum for di(2-methylheptyl) phthalate, a synonym for the target compound.

 Infrared (IR) Spectrum: An evaluated infrared reference spectrum is available from the Coblentz Society's collection, digitized by NIST. The spectrum was measured on a dispersive instrument in a solution of 10% CCl4 for the 2.7-7.5 μm range and 10% CS2 for the 7.5-26 μm range.[3]

No publicly accessible NMR or detailed mass spectrometry data specifically for **Bis(1-methylheptyl)** phthalate has been identified.

Experimental Protocols

Detailed and validated experimental protocols specifically for the synthesis and analysis of **Bis(1-methylheptyl) phthalate** are not available in the reviewed literature. However, general methodologies for the synthesis and analysis of phthalate esters can be adapted.

General Synthesis of Phthalate Esters

The synthesis of dialkyl phthalates typically involves the esterification of phthalic anhydride with the corresponding alcohol. For **Bis(1-methylheptyl) phthalate**, this would involve the reaction of phthalic anhydride with 1-methylheptanol (octan-2-ol).

Reaction Scheme:

General synthesis of **Bis(1-methylheptyl) phthalate**.

Methodology Outline:

- Reactant Charging: Phthalic anhydride and a molar excess of 1-methylheptanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a condenser with a Dean-Stark trap.
- Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.



- Reaction: The mixture is heated to a temperature typically ranging from 140°C to 160°C. The
 reaction proceeds via nucleophilic acyl substitution, and the water produced is continuously
 removed by azeotropic distillation with the excess alcohol to drive the equilibrium towards
 the product.
- Neutralization and Purification: After the reaction is complete (monitored by measuring the
 acid value of the mixture), the excess alcohol is distilled off, often under reduced pressure.
 The crude product is then neutralized with an alkaline solution (e.g., sodium carbonate),
 washed with water, and finally purified by vacuum distillation.

General Analytical Methods for Phthalate Determination

The analysis of phthalates in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification and quantification of phthalates.[4][5]

Sample Preparation (General):

- Extraction: Phthalates are extracted from the sample matrix using an appropriate organic solvent (e.g., hexane, dichloromethane, or acetone). Techniques like liquid-liquid extraction or solid-phase extraction (SPE) can be employed.
- Clean-up: The extract may require a clean-up step to remove interfering substances. This
 can be achieved using techniques like column chromatography with adsorbents such as
 silica gel or florisil.
- Concentration: The cleaned extract is concentrated to a suitable volume before injection into the GC-MS system.

GC-MS Parameters (Typical):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector: Split/splitless injector, with the temperature typically set around 250-280°C.



- Oven Temperature Program: A temperature gradient is used to separate the phthalates based on their boiling points.
- · Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), is another powerful technique for phthalate analysis, especially for less volatile phthalates or in complex matrices.[6][7]

Sample Preparation (General): Similar to GC-MS, sample preparation involves extraction and may include a clean-up step. The final extract is dissolved in a solvent compatible with the LC mobile phase.

LC-MS Parameters (Typical):

- Column: A reverse-phase column (e.g., C18, C8).
- Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
- Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

General workflow for phthalate analysis.

Biological Activity and Signaling Pathways

There is a significant lack of research on the specific biological activities of **Bis(1-methylheptyl)** phthalate. Most of the available toxicological and mechanistic data pertains to other more common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate



(DBP).[8][9] These compounds are known endocrine disruptors that can interact with various nuclear receptors.[10][11]

A key study has indicated that the metabolite of **Bis(1-methylheptyl) phthalate**, mono-1-methyl-heptyl-phthalate, is biologically active. This metabolite was found to:

- Activate Peroxisome Proliferator-Activated Receptor delta (PPARδ).[12]
- Induce the differentiation of F9 teratocarcinoma cells, an in vitro model for teratogenicity.[12]

This finding is significant as PPARs are a family of nuclear receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation. The activation of PPAR δ by a metabolite of **Bis(1-methylheptyl) phthalate** suggests a potential mechanism by which this compound could exert biological effects.

Proposed signaling pathway for a metabolite of **Bis(1-methylheptyl) phthalate**.

Discussion and Future Perspectives

The information available on **Bis(1-methylheptyl) phthalate** is sparse and highlights a significant data gap in the field of phthalate research. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, metabolic fate, and toxicological profile is lacking. The finding that its monoester metabolite can activate $PPAR\delta$ is a critical lead that warrants further investigation.

Future research should focus on:

- Validated Synthesis and Purification: Developing and publishing a detailed, validated
 protocol for the synthesis and purification of high-purity Bis(1-methylheptyl) phthalate to
 serve as a reference standard.
- Comprehensive Physicochemical Characterization: Experimental determination of key physicochemical properties.
- Development of Specific Analytical Methods: Validation of robust and sensitive analytical methods for the quantification of Bis(1-methylheptyl) phthalate and its metabolites in biological and environmental matrices.



- In-depth Toxicological Studies: Comprehensive in vitro and in vivo studies to assess its
 potential for endocrine disruption, reproductive toxicity, developmental toxicity, and
 carcinogenicity.
- Mechanistic Studies: Elucidation of the molecular mechanisms of action, including its interaction with a broader range of nuclear receptors and other cellular targets.

Conclusion

Bis(1-methylheptyl) phthalate is a poorly characterized member of the phthalate family. This guide provides a summary of the limited available data and underscores the urgent need for further research. For scientists and professionals in drug development and toxicology, the potential for this compound and its metabolites to interact with key cellular signaling pathways, such as PPAR δ , suggests that it should not be overlooked. A more complete understanding of its properties and biological effects is essential for a thorough assessment of the risks associated with human and environmental exposure to the vast array of phthalate plasticizers.

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